Regioisomeric LogP Differentiation: Target Compound vs. 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde
The target compound (4-chloro-2-azetidinyl substitution) exhibits a computed LogP of 1.3334 , compared to an XLogP3-AA value of 1.3 for the 3-chloro-4-azetidinyl regioisomer [1]. Although the absolute difference is modest (ΔLogP ≈ 0.03), the underlying structural basis—chlorine para to aldehyde in the target versus chlorine meta to aldehyde in the comparator—produces distinct electronic resonance contributions that affect the acid/base character of the formyl group and, consequently, reactivity in nucleophilic addition and condensation reactions. In fragment-based drug discovery, even sub-unit LogP differences can alter solubility-limited assay performance and protein–ligand binding thermodynamics .
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 1.3334 |
| Comparator Or Baseline | 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde: XLogP3-AA = 1.3 [1] |
| Quantified Difference | ΔLogP ≈ +0.03 (target more lipophilic) |
| Conditions | Computed values from vendor datasheet (Leyan) and PubChem XLogP3 3.0 algorithm |
Why This Matters
Lipophilicity governs compound solubility, membrane permeability, and non-specific protein binding; even small differences inform solvent selection for reaction optimization and biological assay buffer compatibility.
- [1] PubChem Compound Summary. 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde – CID 130919247, XLogP3-AA = 1.3. National Center for Biotechnology Information. View Source
